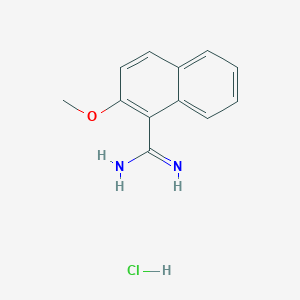

2-Methoxy-naphthalene-1-carboxamidine hydrochloride

Übersicht

Beschreibung

2-Methoxy-naphthalene-1-carboxamidine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-Methoxy-naphthalene-1-carboxamidine hydrochloride typically involves the reaction of 2-methoxy-naphthalene with appropriate amidine reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Properties

The compound has demonstrated significant pharmacological activities, particularly in anti-inflammatory and analgesic domains. Research indicates that derivatives of naphthalene, including 2-methoxy-naphthalene-1-carboxamidine hydrochloride, exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis. In pharmacological tests, these compounds showed an LD50 greater than 1000 mg/kg in mice, indicating a relatively low toxicity profile .

Therapeutic Uses

- Anti-inflammatory Activity : The compound has been tested for its ability to reduce paw edema in rat models induced by carrageenan, demonstrating effective anti-inflammatory properties. The effective dose range identified was approximately 15 to 200 mg/kg orally .

- Analgesic Effects : In addition to anti-inflammatory properties, the compound has shown potential as an analgesic. Its mechanism may involve the inhibition of certain pathways associated with pain perception .

Agricultural Applications

Antibacterial and Herbicidal Activity

Recent studies have highlighted the antibacterial and herbicidal potential of naphthalene derivatives. This compound can be utilized in developing agricultural products aimed at controlling bacterial infections in crops. The structure-activity relationship studies suggest that modifications to the naphthalene core can enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthalene derivatives against several bacterial strains. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin against resistant strains of Staphylococcus aureus .

Material Science Applications

Synthesis of Functional Materials

The unique structural characteristics of this compound allow it to be used in synthesizing advanced materials with specific functionalities. For example, its derivatives are being explored for use in organic electronics and photovoltaic devices due to their favorable electronic properties .

Table 1: Pharmacological Activities of this compound

| Activity Type | Test Model | Effective Dose (mg/kg) | LD50 (mg/kg) |

|---|---|---|---|

| Anti-inflammatory | Rat paw edema model | 15 - 200 | >1000 |

| Analgesic | Mouse pain model | Not specified | >1000 |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | MIC (µmol/L) | Bacterial Strain |

|---|---|---|

| 2-Methoxy-naphthalene-1-carboxamide | 26.0 | Methicillin-resistant S. aureus |

| Naphthalene derivative | 15.2 | Mycobacterium kansasii |

Wirkmechanismus

The mechanism of action of 2-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes and disruption of cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-naphthalene-1-carboxamidine hydrochloride can be compared with similar compounds such as:

2-Methoxy-naphthalene-1-carboxylic acid: Differing mainly in the functional group, this compound has distinct chemical properties and applications.

1-Methoxy-naphthalene-2-carboxamidine hydrochloride: This isomer has a different arrangement of functional groups, leading to variations in reactivity and use.

2-Methoxy-naphthalene-1-carboxamidine: Without the hydrochloride, this compound exhibits different solubility and stability characteristics.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Biologische Aktivität

2-Methoxy-naphthalene-1-carboxamidine hydrochloride (CAS No. 1187929-11-8) is a chemical compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H13ClN2O

- Molecular Weight : 232.70 g/mol

- Structure : The compound consists of a naphthalene ring substituted with a methoxy group and a carboxamidine functional group, which contributes to its biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. This compound can bind to the active sites of various enzymes, thereby blocking their activity and disrupting metabolic processes within cells. The inhibition of these enzymes can lead to altered cellular functions, which is critical in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 29 µmol/L |

| Mycobacterium marinum | 51.9 µmol/L |

| Mycobacterium kansasii | 15.2 µmol/L |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. It has shown promise in inhibiting certain proteases and kinases, which are crucial targets in cancer therapy. The binding affinity and selectivity for these enzymes enhance its potential as a therapeutic agent .

Case Studies

A series of studies have explored the biological activity of this compound:

- Antibacterial Screening : A study evaluated the antibacterial efficacy against various strains, revealing that the compound's activity was comparable or superior to standard antibiotics such as ampicillin .

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and specific metabolic enzymes, demonstrating its potential to modulate enzyme activity effectively .

- Therapeutic Potential : Research has also delved into its therapeutic applications beyond antimicrobial effects, including anti-inflammatory and anticancer properties, highlighting its versatility as a drug candidate .

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxy-naphthalene-1-carboxylic acid | Lacks carboxamidine group; different biological activity |

| 1-Methoxy-naphthalene-2-carboxamidine hydrochloride | Isomer with altered functional groups affecting reactivity |

These comparisons illustrate how structural variations impact biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

2-methoxynaphthalene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14;/h2-7H,1H3,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRBQHLUYMPJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-11-8 | |

| Record name | 1-Naphthalenecarboximidamide, 2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.